molecular formula C19H24O6 B3125441 Mycophenolic acid ethyl ester CAS No. 32483-51-5

Mycophenolic acid ethyl ester

Cat. No. B3125441
CAS RN: 32483-51-5
M. Wt: 348.4 g/mol
InChI Key: CUWYKVMNNGRAOW-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycophenolic acid (MPA) is an immunosuppressant medication used to prevent rejection following organ transplantation and to treat autoimmune conditions such as Crohn’s disease and lupus . It is available either as an ester prodrug or as a sodium salt . Mycophenolate mofetil (MMF) is the 2-morpholinoethyl ester prodrug of MPA formulated to improve its bioavailability . Ethyl mycophenolate is a potential impurity found in commercial preparations of the mycophenolic acid prodrug mycophenolate mofetil .


Molecular Structure Analysis

The molecular formula of MPA is C17H20O6 . It is derived from carboxylic acids, where in an ester, the hydrogen in the -COOH group of the carboxylic acid is replaced by a hydrocarbon group .


Physical And Chemical Properties Analysis

Esters, including MPA esters, have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .

Scientific Research Applications

1. Immunological and Pharmacological Aspects

  • Mycophenolic acid (MPA) and its ester prodrugs like mycophenolate mofetil (MMF) are pivotal in immunosuppression, particularly in organ transplantation. They work as noncompetitive, selective, and reversible inhibitors of inosine monophosphate dehydrogenase (IMPDH), crucial for purine synthesis and lymphocyte proliferation (Lamba et al., 2014).

2. Pharmacokinetics in Transplant Recipients

  • Research has delved into the pharmacokinetics of MPA in transplant recipients. For instance, in Chinese adult renal transplant recipients, body weight and serum creatinine levels were found to correlate positively with MPA clearance (Yu et al., 2017). Additionally, genetic polymorphisms, like those in the UGT2B7 gene, significantly influence MPA pharmacokinetics (Yang et al., 2021).

3. Topical Application and Formulation Studies

  • MPA's efficacy in topical immunosuppression, particularly in vascularized composite allotransplantation (VCA), has been explored. Studies have developed topical formulations of MPA, examining their permeation and bioavailability, which could minimize systemic drug exposure (Feturi et al., 2018).

4. Hematopoietic Stem Cell Transplantation

  • MPA's role in hematopoietic stem cell transplantation (HSCT) has been reviewed, revealing its altered pharmacokinetics in HSCT patients compared to healthy volunteers or renal transplant recipients, and highlighting the need for more research to optimize MMF dosing in these patients (Zhang & Chow, 2017).

5. Prodrug Design and Activation

  • Novel MPA prodrugs have been designed for localized immunosuppression in cell transplantation. For instance, nitrobenzyl ether and propargyl ether prodrugs of MPA were created for activation by specific enzymes or catalysts, providing targeted immunosuppressive effects with reduced toxicity (Plunk et al., 2021).

6. Marine-Derived Fungus Penicillium Derivatives

  • Research on MPA derivatives from the coral-derived fungus Penicillium bialowiezense revealed new compounds with potent immunosuppressive activity, suggesting potential for drug development in organ transplantation and autoimmune diseases (Zhang et al., 2018).

7. Enzymatic Role in Drug Activation

  • Studies on the role of carboxylesterase 1 and 2 in the hydrolysis of MMF, the prodrug of MPA, have shown the significance of these enzymes in MMF's bioactivation, thereby explaining variability in drug efficacy (Fujiyama et al., 2010).

Safety And Hazards

MPA is considered hazardous. It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Improved derivatives of MPA are necessary to reduce the frequency of adverse effects this drug exerts in treated patients . Various types of compounds are being considered as potent IMPDH inhibitors . Additionally, activity can be improved by forming conjugates .

properties

IUPAC Name

ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-5-24-15(20)9-7-11(2)6-8-13-17(21)16-14(10-25-19(16)22)12(3)18(13)23-4/h6,21H,5,7-10H2,1-4H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWYKVMNNGRAOW-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1O)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001113751
Record name Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Mycophenolate

CAS RN

32483-51-5
Record name Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32483-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl mycophenolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032483515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxoisobenzofuran-5-yl)-4-methyl-4-hexenoic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL MYCOPHENOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVL55R8LNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mycophenolic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
Mycophenolic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
Mycophenolic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
Mycophenolic acid ethyl ester
Reactant of Route 5
Mycophenolic acid ethyl ester
Reactant of Route 6
Mycophenolic acid ethyl ester

Citations

For This Compound
1
Citations
P Ferraboschi, P Grisenti, D Pengo… - Biocatalysis and …, 2006 - Taylor & Francis
… ethanol from the reaction mixture by means of repeated partial evaporations of the solvents enabled the reaction to proceed until a complete conversion of mycophenolic acid ethyl ester …
Number of citations: 5 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.